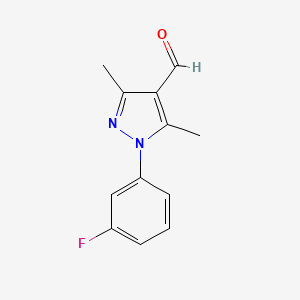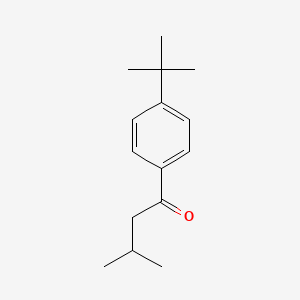
(5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone is a chemical compound that features a brominated aromatic ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 5-bromo-2-methoxyphenol.
Formation of the Methanone Intermediate: The brominated phenol is then reacted with a suitable acylating agent, such as acetyl chloride or acetic anhydride, to form the corresponding methanone intermediate.
Piperazine Coupling: The final step involves coupling the methanone intermediate with piperazine. This can be achieved through nucleophilic substitution reactions, often facilitated by a base such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the bromination and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxyphenyl(piperazin-1-yl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its brominated aromatic ring makes it a versatile building block for further functionalization.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The piperazine moiety is known for its presence in many bioactive compounds, including antipsychotics and antihistamines. Researchers explore its derivatives for potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone largely depends on its specific application. In medicinal chemistry, it may interact with various biological targets, such as enzymes or receptors. The piperazine ring can enhance binding affinity to these targets, potentially modulating their activity. For example, it might inhibit enzyme activity or block receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxyphenyl)(piperazin-1-yl)methanone
- (5-Fluoro-2-methoxyphenyl)(piperazin-1-yl)methanone
- (5-Iodo-2-methoxyphenyl)(piperazin-1-yl)methanone
Uniqueness
Compared to its analogs, (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s ability to interact with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-17-11-3-2-9(13)8-10(11)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZLOWRKKGQMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Cyclopropyl-[(2-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846561.png)
![2-[Cyclopropyl-[(3-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846563.png)



![2-[(3-Chlorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7846605.png)

![2-[2-(2,5-Dimethylphenoxy)propanamido]propanoic acid](/img/structure/B7846610.png)


![2-[(2-Chlorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846633.png)
